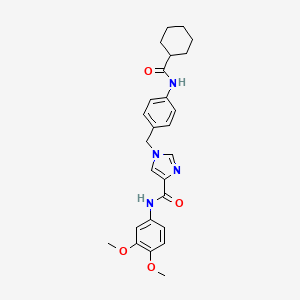

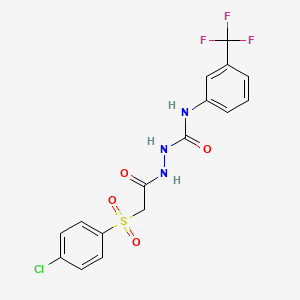

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide, also known as L-745,870, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and is known to interact with a specific subtype of dopamine receptor known as the D4 receptor.

Scientific Research Applications

Inhibition of Protein Kinases

A notable application of related isoquinolinesulfonamide derivatives is their potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A). Such compounds, like H-89, have been instrumental in exploring the role of protein kinase A in various cellular processes, including neurite outgrowth in PC12 cells. This is achieved through the competitive inhibition against ATP, which offers insights into the signaling pathways mediated by protein kinase A and its independence from other growth factors like NGF (Chijiwa et al., 1990).

Fluorescence and Metal Ion Sensing

The synthesis and structural analysis of isoquinoline derivatives have facilitated the development of specific fluorophores for detecting metal ions such as Zn(II). Studies demonstrate how these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon binding to metal ions, indicating their potential use in fluorescence-based sensing and imaging applications. The structural flexibility of these molecules allows for the fine-tuning of their optical properties, enhancing their utility in biological and chemical sensors (Kimber et al., 2003).

Modulation of Dopamine Contents

Isoquinolinesulfonamide derivatives like KN-93 have been found to modulate dopamine contents in PC12h cells, providing a framework for studying neurotransmitter regulation. By inhibiting Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity, these compounds affect the phosphorylation of tyrosine hydroxylase, which plays a critical role in dopamine synthesis. This opens avenues for investigating neurological disorders and developing therapeutic strategies targeting dopaminergic signaling (Sumi et al., 1991).

Antimicrobial and Cytotoxic Properties

Research into the antimicrobial and cytotoxic properties of isoquinoline alkaloids has unveiled their potential in combating microbial infections and cancer. Novel isoquinoline alkaloids extracted from natural sources have shown significant activity against various bacterial and fungal strains, as well as cytotoxic effects against tumor cell lines. This underscores the chemical diversity and biological relevance of isoquinoline derivatives in developing new antimicrobial and anticancer agents (Zhang et al., 2012).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known to have antibacterial properties . Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, thereby interfering with the synthesis of folic acid in bacteria .

Mode of Action

As a sulfonamide, the compound might interact with its target by mimicking the natural substrate of the enzyme, thereby inhibiting its function . This results in the disruption of folic acid synthesis, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

The compound, being a potential sulfonamide, might affect the folic acid synthesis pathway in bacteria . The downstream effects of this disruption could include the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract and are distributed throughout the body . They are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of folic acid synthesis, leading to the inhibition of bacterial growth and multiplication .

properties

IUPAC Name |

4-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14(2)20(23)22-11-10-15-4-5-17(12-16(15)13-22)21-27(24,25)19-8-6-18(26-3)7-9-19/h4-9,12,14,21H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISXWUBETQCOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2720303.png)

![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)

![2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2720305.png)